molecular formula C10H15NO3 B13787469 tert-Amyl 2-furylcarbamate CAS No. 63956-90-1

tert-Amyl 2-furylcarbamate

Cat. No.: B13787469
CAS No.: 63956-90-1
M. Wt: 197.23 g/mol
InChI Key: XECPEDLWCKINAV-UHFFFAOYSA-N
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Description

tert-Amyl 2-furylcarbamate: is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is also known by its systematic name, N-(2-Furanyl)carbamic acid tert-pentyl ester . This compound is characterized by the presence of a furan ring and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Amyl 2-furylcarbamate typically involves the reaction of tert-amyl alcohol with 2-furyl isocyanate . The reaction is carried out under mild conditions, often in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and efficient heat transfer, which is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Amyl 2-furylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Amyl 2-furylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Amyl 2-furylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

  • tert-Butyl 2-furylcarbamate
  • tert-Amyl 3-furylcarbamate
  • tert-Amyl 2-thienylcarbamate

Comparison: tert-Amyl 2-furylcarbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

63956-90-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2,2-dimethylpropyl N-(furan-2-yl)carbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)7-14-9(12)11-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12)

InChI Key

XECPEDLWCKINAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)NC1=CC=CO1

Origin of Product

United States

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